7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H5BrF3NO2 |
|---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
7-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17) |
InChI Key |
OOBFRGOGUJNKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing cost-effective and scalable reagents. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the indole core.
Coupling Reactions: It can form bonds with other aromatic compounds through palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Coupling: Palladium catalysts and ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative .
Scientific Research Applications
7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2060061-49-4
- Molecular Formula: C₁₀H₅BrF₃NO₂
- Molecular Weight : 308.05 g/mol
- Storage : Requires storage at 2–8°C under inert gas and protection from light .
Structural Features :
The compound features a bromine atom at position 7 and a trifluoromethyl (-CF₃) group at position 4 of the indole ring, with a carboxylic acid moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom contributes to steric bulk and electronic effects .
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key Analogs :
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS 926208-98-2) Substituents: Bromine (position 7), fluorine (position 4). Molecular Weight: ~285.04 g/mol.
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
- Substituents : Bromine (position 5), -CF₃ (position 7).
- Molecular Weight : 308.05 g/mol (same as target compound).
- Comparison : Altered substituent positions redistribute electron density, affecting acidity of the carboxylic acid group and interaction with biological targets .
7-Chloro-1H-indole-2-carboxylic acid (CAS 28899-75-4)
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
Metabolic Stability :
- The -CF₃ group resists oxidative metabolism, extending half-life compared to analogs with hydrogen or methyl groups at position 4 .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP* | Key Features |
|---|---|---|---|---|
| Target Compound | Br (7), -CF₃ (4) | 308.05 | ~2.5 | High lipophilicity, metabolic stability |
| 7-Bromo-4-fluoro analog | Br (7), F (4) | ~285.04 | ~1.9 | Reduced steric bulk |
| 5-Bromo-7-(trifluoromethyl) analog | Br (5), -CF₃ (7) | 308.05 | ~2.5 | Altered electronic distribution |
| 7-Chloro-1H-indole-2-carboxylic acid | Cl (7) | 209.61 | ~1.8 | Lower molecular weight, weaker binding |
*Estimated using fragment-based methods.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid?
- Methodology :
- Knoevenagel Condensation : React 3-formyl-indole precursors with electrophilic partners (e.g., rhodanine derivatives) in acetic acid with sodium acetate to form hybrid molecules. This method is efficient for introducing carboxylic acid groups at the 2-position of the indole core .
- Multi-Step Functionalization : Start with brominated indole intermediates (e.g., ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate) and introduce trifluoromethyl groups via nucleophilic substitution or metal-catalyzed coupling. For example, Suzuki-Miyaura coupling can attach aryl/heteroaryl groups to the indole scaffold .
- Optimization : Use CuI catalysis in PEG-400/DMF mixtures to accelerate heterocycle formation, as demonstrated in analogous indole syntheses (50% yield after 12-hour reaction) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm substitution patterns and functional groups. For example, the trifluoromethyl group appears as a distinct singlet in NMR .
- LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 366 [M+H]) verify molecular weight and purity .
- TLC Monitoring : Use 70:30 ethyl acetate/hexane mixtures to track reaction progress (Rf = 0.30 for similar indoles) .
Q. What are common derivatization reactions for modifying the indole core?
- Esterification/Amidation : React the carboxylic acid group with alcohols or amines via EDC/HOBt-mediated coupling in DMF/CHCl. For example, convert to methyl esters for improved solubility or amides for biological screening .
- Nucleophilic Substitution : Replace the bromine atom at the 7-position with amines, thiols, or alkoxides under basic conditions .
Advanced Research Questions
Q. How can multi-component reactions be designed to functionalize the indole scaffold?
- Strategy : Combine Knoevenagel condensation with cyclocondensation in a one-pot reaction. For example, react 3-formyl-indole-2-carboxylic acid with thioureas and chloroacetic acid to generate thiazolidinone hybrids. This reduces synthesis time and improves atom economy .
- Case Study : A three-component reaction of substituted thioureas, chloroacetic acid, and oxo compounds in acetic acid yields 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-indole derivatives in 3–5 hours .
Q. What computational tools are suitable for analyzing the compound’s interactions with biological targets?
- Pharmacophore Modeling : Use SHELX-refined crystal structures to generate 3D pharmacophore models. Compare binding sites with the compound’s structure to calculate Pharmacophore-Fit Scores, which predict affinity for enzymes or receptors .
- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with proteins (e.g., kinases or GPCRs), focusing on the trifluoromethyl group’s role in hydrophobic binding .
Q. How can discrepancies in reported biological activity data be resolved?
- Approach :
Structural Comparisons : Contrast activity profiles with analogs like 7-bromo-4-fluoro-1H-indole, which shows undefined targets but shares bioisosteric features .
Dose-Response Studies : Validate activity in multiple assays (e.g., antimicrobial IC, anticancer EC) to rule off-target effects .
Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .
Q. What strategies optimize the introduction of the trifluoromethyl group during synthesis?
- Metal-Free Routes : Employ Ruppert-Prakash reagents (e.g., TMSCF) under mild conditions to minimize side reactions .
- Radical Trifluoromethylation : Use photoredox catalysis with CFI to functionalize electron-rich indole positions selectively .
- Validation : Monitor reaction progress via NMR to confirm regioselectivity and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
